molecular formula C17H11Cl2N3S B12462874 2-(2,4-Dichlorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole

2-(2,4-Dichlorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole

Cat. No.: B12462874
M. Wt: 360.3 g/mol
InChI Key: JWFBUQGMCPMEFB-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered attention due to its potential applications in various fields such as medicinal chemistry, agriculture, and material science. This compound features a unique structure that combines a dichlorobenzyl group with an imidazo-thiadiazole core, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dichlorobenzyl chloride with 2-aminothiophenol to form an intermediate, which is then cyclized with phenyl isothiocyanate under basic conditions to yield the target compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols; reactions often carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.

    Medicine: Studied for its potential anticancer activity, with research focusing on its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole varies depending on its application. In medicinal chemistry, it may exert its effects by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. For example, its anticancer activity could involve the inhibition of kinases or other proteins involved in cell signaling pathways, leading to reduced cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-(Chlorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole: Similar structure but with a single chlorine atom, potentially affecting its reactivity and biological activity.

    2-(2,4-Dichlorobenzyl)-5-phenyl-1,3,4-thiadiazole: Lacks the imidazo ring, which may influence its chemical properties and applications.

Uniqueness

2-(2,4-Dichlorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole stands out due to its unique combination of a dichlorobenzyl group and an imidazo-thiadiazole core. This structure provides a balance of reactivity and stability, making it suitable for various applications in chemistry, biology, and industry. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its appeal as a versatile compound.

Properties

Molecular Formula

C17H11Cl2N3S

Molecular Weight

360.3 g/mol

IUPAC Name

2-[(2,4-dichlorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H11Cl2N3S/c18-13-7-6-12(14(19)9-13)8-16-21-22-10-15(20-17(22)23-16)11-4-2-1-3-5-11/h1-7,9-10H,8H2

InChI Key

JWFBUQGMCPMEFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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